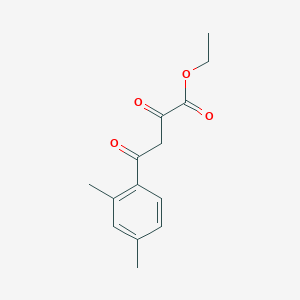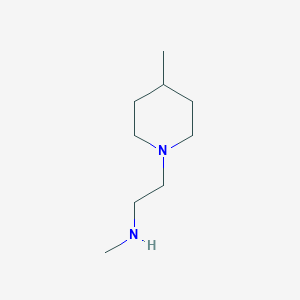![molecular formula C15H14N2 B1420171 [(2-Phenylindolizin-3-yl)methyl]amine CAS No. 1177280-83-9](/img/structure/B1420171.png)
[(2-Phenylindolizin-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Phenylindolizin-3-yl)methyl]amine is an organic compound with the molecular formula C15H14N2 It belongs to the class of indolizines, which are heterocyclic compounds containing a fused pyrrole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylindolizin-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylpyridine with an appropriate amine under acidic conditions to form the indolizine ring system. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Phenylindolizin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed
Oxidation: Corresponding carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Reduced amine derivatives
Substitution: Substituted indolizine derivatives
Applications De Recherche Scientifique
[(2-Phenylindolizin-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of [(2-Phenylindolizin-3-yl)methyl]amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indolizine ring system. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A structurally related compound with a fused benzene and pyrrole ring system.
Indolizine: The parent compound of [(2-Phenylindolizin-3-yl)methyl]amine, lacking the phenyl and methanamine substituents.
2-Phenylindole: A compound with a similar structure but lacking the fused pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and methanamine groups enhances its potential for interactions with biological targets and its utility in synthetic chemistry.
Propriétés
Numéro CAS |
1177280-83-9 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(2-phenylindolizin-3-yl)methanamine |
InChI |
InChI=1S/C15H14N2/c16-11-15-14(12-6-2-1-3-7-12)10-13-8-4-5-9-17(13)15/h1-10H,11,16H2 |
Clé InChI |
OPRUNGNWMGEKFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)CN |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1420089.png)

![2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B1420092.png)

![{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1420094.png)

![Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate](/img/structure/B1420096.png)






![2-[3-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1420111.png)
